2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide
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Overview
Description
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the bromination of 3-(trifluoromethyl)phenol to obtain 4-bromo-3-(trifluoromethyl)phenol. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetyl chloride. Finally, the acetyl chloride derivative is reacted with cyclopropylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyclopropylacetamide moiety contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide
- 2-(4-Fluoro-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide
- 2-(4-Iodo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide
Uniqueness
2-(4-Bromo-3-(trifluoromethyl)phenoxy)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-10-4-3-8(5-9(10)12(14,15)16)19-6-11(18)17-7-1-2-7/h3-5,7H,1-2,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIBEJPVJQYEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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